molecular formula C9H9ClO2 B8213215 Ethanone,1-[5-chloro-2-(methoxy-d3)phenyl]-

Ethanone,1-[5-chloro-2-(methoxy-d3)phenyl]-

Cat. No.: B8213215
M. Wt: 187.64 g/mol
InChI Key: QPIUQLBBCQTWMJ-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanone,1-[5-chloro-2-(methoxy-d3)phenyl]- is a chemical compound with the molecular formula C10H11ClO2. It is a derivative of ethanone, characterized by the presence of a chloro and a methoxy group on the phenyl ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone,1-[5-chloro-2-(methoxy-d3)phenyl]- typically involves the reaction of 5-chloro-2-methoxyphenyl with ethanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethanone,1-[5-chloro-2-(methoxy-d3)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethanone,1-[5-chloro-2-(methoxy-d3)phenyl]- is used in a wide range of scientific research applications:

    Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.

    Industry: Used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone,1-[5-chloro-2-(methoxy-d3)phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and methoxy groups on the phenyl ring allows it to form stable complexes with these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-chloro-2-methoxyphenyl)ethanone
  • 1-(5-chloro-2-hydroxyphenyl)ethanone
  • 1-(2,4-dichlorophenyl)ethanone

Uniqueness

Ethanone,1-[5-chloro-2-(methoxy-d3)phenyl]- is unique due to the presence of the methoxy-d3 group, which imparts distinct chemical and physical properties compared to its analogs. This makes it particularly useful in specific research applications where these properties are advantageous .

Properties

IUPAC Name

1-[5-chloro-2-(trideuteriomethoxy)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-5H,1-2H3/i2D3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIUQLBBCQTWMJ-BMSJAHLVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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